![molecular formula C16H14N6O2 B14359276 5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine CAS No. 93021-52-4](/img/structure/B14359276.png)
5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine typically involves the reaction of 4-nitrophenylhydrazine with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include oximes, nitroso derivatives, amino derivatives, and various substituted hydrazones. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties .
科学研究应用
5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features
作用机制
The mechanism of action of 5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the inhibition of key enzymes and proteins. Additionally, its nitrophenyl moiety can undergo redox reactions, generating reactive oxygen species that contribute to its biological activity .
相似化合物的比较
Similar Compounds
- 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 4-Ethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Uniqueness
Compared to similar compounds, 5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine stands out due to its unique combination of a hydrazone linkage and a nitrophenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
93021-52-4 |
|---|---|
分子式 |
C16H14N6O2 |
分子量 |
322.32 g/mol |
IUPAC 名称 |
5-methyl-4-[(4-nitrophenyl)diazenyl]-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H14N6O2/c1-11-15(16(17)21(20-11)13-5-3-2-4-6-13)19-18-12-7-9-14(10-8-12)22(23)24/h2-10H,17H2,1H3 |
InChI 键 |
WSZWFQMBNZGSNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


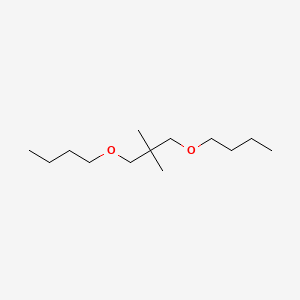
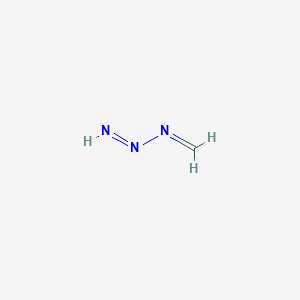

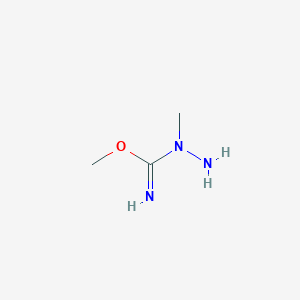
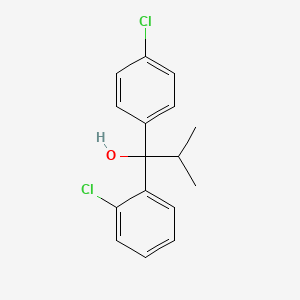
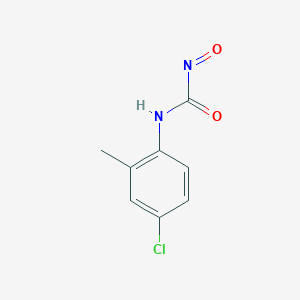
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
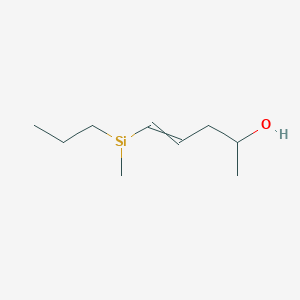
![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
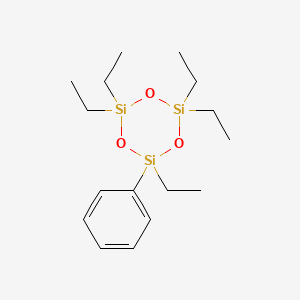
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
